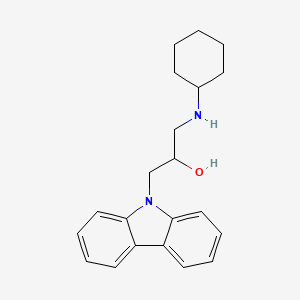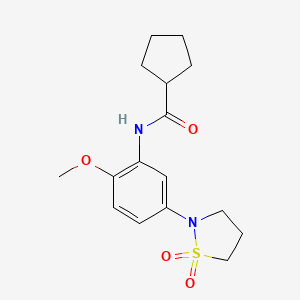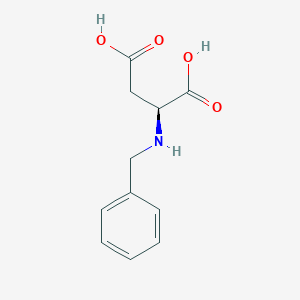
1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol” is a compound that belongs to the class of organic compounds known as carbazoles . These are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring . The molecular formula of this compound is C21H26N2O.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the carbazole derivative 1 (carvedilol, 1-(9 H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol) was synthesized by the reaction of 4-(oxirane 2-ylmethoxy)-9 H-carbazole with 2-(2-methoxyphenoxy)ethylamine .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various computational methods. For instance, the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map of a similar compound were obtained at DFT/B3LYP/6-311++G (d,p) level .Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Applications
One study details the synthesis of novel hybrid molecules combining carbazole and 1,2,3-triazolyl β-hydroxy alkyl groups, showcasing potent antifungal activities against several pathogenic fungal strains and bacteria. The compound "1-(4-((9H-carbazol-9-yl) methyl)-1H-1,2,3-triazol-1-yl)-3-butoxypropan-2-ol" demonstrated significant antifungal potency, attributed to strong hydrogen bondings in its structure, making it a promising candidate for future antifungal agents (M. Rad et al., 2016).
Material Science and Polymer Chemistry
Another application is found in material science, where carbazole derivatives are used to synthesize glass-forming monomers and polymers. These compounds exhibit notable optical, photophysical, electrochemical, and thermal properties, making them suitable for advanced material applications. The study highlights the synthesis of 1,3-bis(carbazol-9-yl)propan-2-ol based monomers and their photopolymerization, demonstrating their potential in creating materials with high thermal stability and electrochemical activity (E. Andrikaityte et al., 2012).
Anticancer and Antiviral Research
Furthermore, carbazole aminoalcohols have shown promising anticancer and antiviral activities. A study describes the discovery of a multipotent chaperone molecule with significant inhibitory effects on prion, cancer cell proliferation, and influenza virus replication. This compound, "1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol," displayed a wide spectrum of activity, highlighting its potential as a lead compound for therapeutics targeting multiple diseases (S. Yamashita et al., 2020).
Neurodegenerative Disease Research
Another significant application is in the search for new treatments for neurodegenerative diseases. Schiff bases derived from carbazole compounds have been synthesized and characterized, demonstrating potential drug-like properties and effectiveness as neuropsychiatric drugs. Using bioinformatics tools, these compounds were evaluated for their pharmacokinetic and pharmacodynamic properties, showing high potential for treating neurodegenerative disorders (S. Avram et al., 2021).
Wirkmechanismus
Target of Action
The primary target of TCMDC-124168, also known as 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol, GNF-Pf-3683, or MMV009063, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein translation and activation of the amino acid starvation response .
Mode of Action
TCMDC-124168 inhibits the function of PfAsnRS via a unique mechanism known as reaction hijacking . This process involves the enzyme-mediated production of an Asn-TCMDC-124168 adduct, which inhibits the function of PfAsnRS . Notably, the human equivalent of this enzyme, Human AsnRS, is much less susceptible to this reaction hijacking mechanism .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-124168 affects the protein translation pathway in the malaria parasite . This disruption leads to the activation of the amino acid starvation response , which can be detrimental to the parasite .
Pharmacokinetics
The compound is described as alow molecular weight inhibitor with drug-like physical parameters , suggesting favorable pharmacokinetic properties.
Result of Action
The action of TCMDC-124168 results in potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development . The inhibition of PfAsnRS and the subsequent activation of the amino acid starvation response are likely to contribute to these effects .
Action Environment
The compound’s potent activity against parasite cultures and low propensity for resistance development suggest that it may be effective in various environmental conditions .
Biochemische Analyse
Biochemical Properties
TCMDC-124168 has been identified as an inhibitor of the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), a key enzyme involved in protein synthesis in the malaria parasite . This interaction involves the binding of TCMDC-124168 to the active site of PfProRS, inhibiting its function .
Cellular Effects
In cellular contexts, TCMDC-124168 has been shown to have significant effects on the Plasmodium falciparum parasite. It inhibits the growth of the parasite by interfering with protein synthesis, a crucial process for the survival and replication of the parasite . Additionally, TCMDC-124168 has been suggested to have potential anti-SARS-CoV-2 activity by binding to specific sites on the virus’s spike protein .
Molecular Mechanism
The molecular mechanism of TCMDC-124168 involves its interaction with the PfProRS enzyme. It binds to the enzyme’s active site, inhibiting its function and thus disrupting protein synthesis in the Plasmodium falciparum parasite . This results in the inhibition of the growth and replication of the parasite.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-(cyclohexylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c24-17(14-22-16-8-2-1-3-9-16)15-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-7,10-13,16-17,22,24H,1-3,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKYZYNAWYQWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2765915.png)

![(2Z)-N-[4-Chloro-3-(trifluoromethyl)phenyl]-3-oxo-3-phenyl-2-[2-(pyridin-3-YL)hydrazin-1-ylidene]propanamide](/img/structure/B2765918.png)
![6-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2765919.png)
![3-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2765920.png)


![2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2765925.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2765931.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethylbenzamide](/img/structure/B2765932.png)
![4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide](/img/structure/B2765934.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2765935.png)
